SORT-PGRN interaction inhibitor 2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

SORT-PGRN interaction inhibitor 2 is a compound that inhibits the interaction between sortilin and progranulin. This inhibition results in decreased expression of sortilin protein and increased secretion of extracellular progranulin in mammalian cell lines. The compound is primarily used in research related to neurological diseases, as it has the potential to increase progranulin levels, which are associated with various neurodegenerative conditions .

Méthodes De Préparation

The synthetic routes and reaction conditions for SORT-PGRN interaction inhibitor 2 are not extensively detailed in the available literature. it is known that the compound can be prepared by dissolving 2 milligrams of the substance in 50 microliters of dimethyl sulfoxide (DMSO) to create a stock solution with a concentration of 40 milligrams per milliliter. For in vivo experiments, the stock solution can be further diluted with polyethylene glycol 300 (PEG300), Tween 80, and distilled water to achieve the desired concentration .

Analyse Des Réactions Chimiques

SORT-PGRN interaction inhibitor 2 primarily undergoes interactions that affect protein expression and secretion in mammalian cells. The compound does not undergo typical chemical reactions such as oxidation, reduction, or substitution in the context of its biological activity. Instead, it modulates the expression of sortilin and the secretion of progranulin through its inhibitory action .

Applications De Recherche Scientifique

SORT-PGRN interaction inhibitor 2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Neurological Disease Research: The compound is used to study the role of progranulin in neurodegenerative diseases such as frontotemporal dementia and Alzheimer’s disease. .

Cell Biology: The compound is utilized to understand the mechanisms of protein trafficking and secretion in mammalian cells.

Drug Development: this compound serves as a lead compound for the development of new drugs targeting neurodegenerative diseases.

Mécanisme D'action

SORT-PGRN interaction inhibitor 2 exerts its effects by inhibiting the interaction between sortilin and progranulin. Sortilin is a membrane transporter that binds to progranulin, leading to its cellular uptake and degradation in the lysosome. By inhibiting this interaction, this compound decreases the expression of sortilin protein and increases the secretion of extracellular progranulin. This mechanism is particularly relevant in the context of neurodegenerative diseases, where increased progranulin levels can have neuroprotective effects .

Comparaison Avec Des Composés Similaires

SORT-PGRN interaction inhibitor 2 is unique in its ability to specifically inhibit the interaction between sortilin and progranulin. Similar compounds that target the same pathway include:

BDC2.5 mimotope: A compound that also modulates progranulin levels but through a different mechanism of action.

Antitumor agent-67: This compound affects progranulin levels indirectly by targeting other pathways involved in protein trafficking and secretion.

These compounds highlight the uniqueness of this compound in its specific inhibition of the sortilin-progranulin interaction, making it a valuable tool for research in neurodegenerative diseases.

Propriétés

Numéro CAS |

1008233-79-1 |

|---|---|

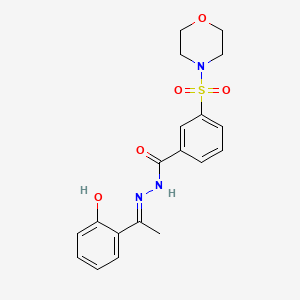

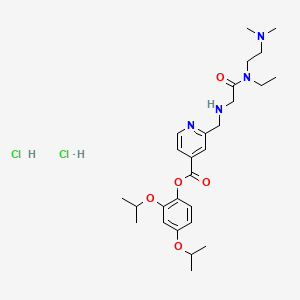

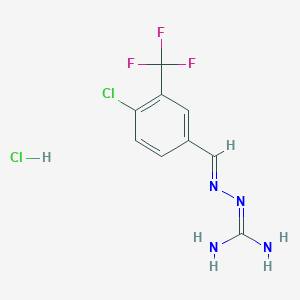

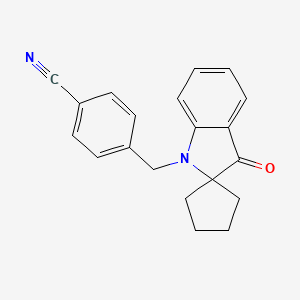

Formule moléculaire |

C19H31NO |

Poids moléculaire |

289.5 g/mol |

Nom IUPAC |

1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]-3-methylpiperidine |

InChI |

InChI=1S/C19H31NO/c1-15-8-9-17(19(3,4)5)18(13-15)21-12-11-20-10-6-7-16(2)14-20/h8-9,13,16H,6-7,10-12,14H2,1-5H3 |

Clé InChI |

PICXSYRGOPRWNV-UHFFFAOYSA-N |

SMILES canonique |

CC1CCCN(C1)CCOC2=C(C=CC(=C2)C)C(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R)-3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one](/img/structure/B12388642.png)